molecular formula C11H25Cl2N3 B1424724 1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride CAS No. 1219964-43-8

1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride

Cat. No. B1424724
CAS RN: 1219964-43-8
M. Wt: 270.24 g/mol
InChI Key: MTPBZKRCWTWZMT-UHFFFAOYSA-N
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Description

“1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1219957-15-9 . It has a molecular weight of 270.25 and its IUPAC name is 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride” is 1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 270.25 .

Safety And Hazards

The safety data sheet (SDS) for “1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride” can be found at the provided link . It’s important to handle this compound with care and follow all safety protocols.

properties

IUPAC Name

1-methyl-4-(piperidin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11;;/h11-12H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPBZKRCWTWZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(2-piperidinylmethyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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